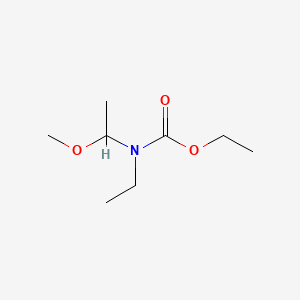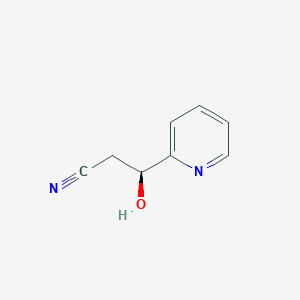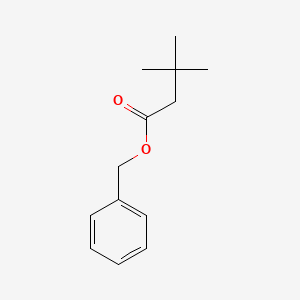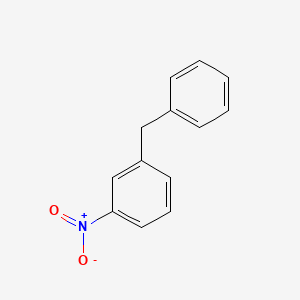![molecular formula C26H28ClNO2 B13807672 (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Toremifene is a selective estrogen receptor modulator and an active metabolite of toremifene. Toremifene is primarily used in the treatment of breast cancer and is being investigated for prostate cancer prevention . The chemical structure of toremifene differs from tamoxifen by the presence of a chlorine atom in the ethyl side chain, which results in a more favorable toxicity spectrum .
Méthodes De Préparation
4-Hydroxy Toremifene can be synthesized through various chemical routes. One common method involves the hydroxylation of toremifene. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), mixing with polyethylene glycol (PEG300), Tween 80, and deionized water . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-Hydroxy Toremifene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including carboxylic acids.
Reduction and Substitution: These reactions can lead to the formation of different derivatives with varying biological activities.
Common reagents used in these reactions include 2,6-dichloro-4-nitrophenol (a specific inhibitor of SULT1A1) and other sulfotransferase inhibitors . Major products formed from these reactions include sulfated metabolites and oxidized derivatives .
Applications De Recherche Scientifique
4-Hydroxy Toremifene has several scientific research applications:
Mécanisme D'action
4-Hydroxy Toremifene exerts its effects by binding to estrogen receptors and modulating their activity. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen . The molecular targets involved include estrogen receptors and various signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
4-Hydroxy Toremifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it has a unique chemical structure with a chlorine atom in the ethyl side chain, which provides a more favorable toxicity profile . Other similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used primarily for the prevention of osteoporosis in postmenopausal women.
Ospemifene: Used to treat dyspareunia (painful intercourse) in postmenopausal women.
4-Hydroxy Toremifene’s unique structure and favorable toxicity profile make it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C26H28ClNO2 |
|---|---|
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)17-19-30-24-14-10-22(11-15-24)26(21-8-12-23(27)13-9-21)25(16-18-29)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ |
Clé InChI |
ZOOOTOBWHWCFKA-OCEACIFDSA-N |
SMILES isomérique |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
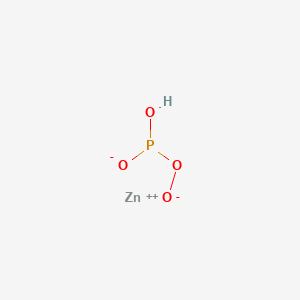
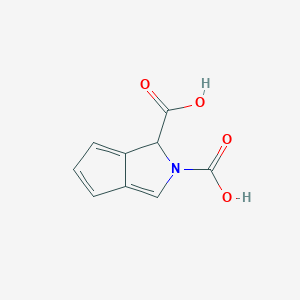
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

